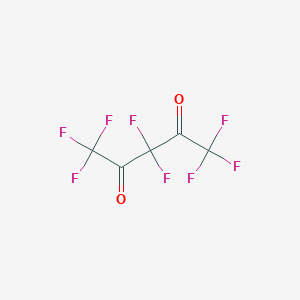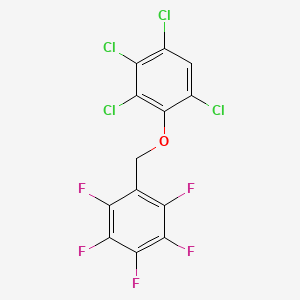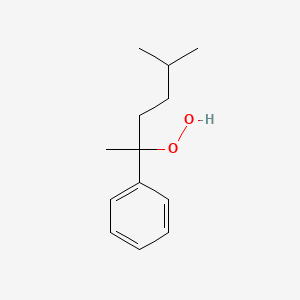
5-Methyl-2-phenylhexane-2-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-phenylhexane-2-peroxol is an organic peroxide compound characterized by the presence of a peroxol group attached to a hexane backbone with methyl and phenyl substituents. Organic peroxides are known for their reactivity and are often used as initiators in polymerization reactions and as oxidizing agents in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenylhexane-2-peroxol typically involves the reaction of 5-Methyl-2-phenylhexan-2-ol with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions include maintaining a low temperature to prevent decomposition of the peroxide and using a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the product. Safety measures are crucial due to the reactive nature of organic peroxides.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-phenylhexane-2-peroxol undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can oxidize other compounds, making it useful in organic synthesis.
Reduction: Under specific conditions, the peroxide group can be reduced to form alcohols.
Substitution: The compound can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and controlled temperatures.
Major Products Formed
Oxidation: Products include ketones, aldehydes, and carboxylic acids.
Reduction: Products include alcohols and hydrocarbons.
Substitution: Products vary widely based on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-phenylhexane-2-peroxol has several applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and cell signaling.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-phenylhexane-2-peroxol involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate polymerization reactions or oxidize other compounds. The molecular targets and pathways involved include:
Polymerization: Initiation of chain reactions leading to the formation of polymers.
Oxidation: Oxidation of organic substrates through radical intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-5-phenylhexane-2-peroxol
- 5-Methyl-2-phenylhexan-2-ol
- 2-Phenylhexane-2-peroxol
Uniqueness
5-Methyl-2-phenylhexane-2-peroxol is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organic peroxides. Its methyl and phenyl substituents influence its chemical behavior, making it suitable for specific applications in polymerization and oxidation reactions.
Eigenschaften
CAS-Nummer |
85981-61-9 |
|---|---|
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
(2-hydroperoxy-5-methylhexan-2-yl)benzene |
InChI |
InChI=1S/C13H20O2/c1-11(2)9-10-13(3,15-14)12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3 |
InChI-Schlüssel |
FQTZQOJDVAWDQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC(C)(C1=CC=CC=C1)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine](/img/structure/B14407592.png)
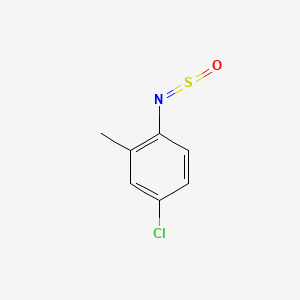
![2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate](/img/structure/B14407599.png)
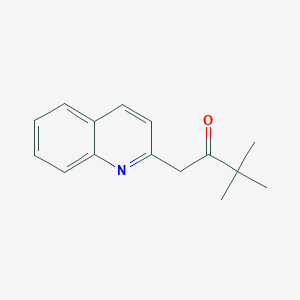
![pentacyclo[10.2.2.25,8.02,4.09,11]octadeca-1(15),5,7,12(16),13,17-hexaene](/img/structure/B14407605.png)
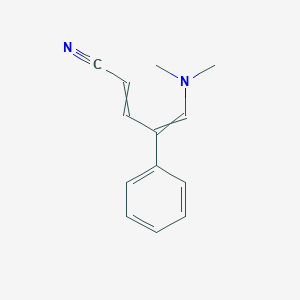
![2-[(6-Aminopurin-9-yl)methoxy]propane-1,3-diol;phosphoric acid](/img/structure/B14407614.png)
![(Benzoyloxy)[tris(trifluoromethyl)]germane](/img/structure/B14407623.png)
![3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14407633.png)
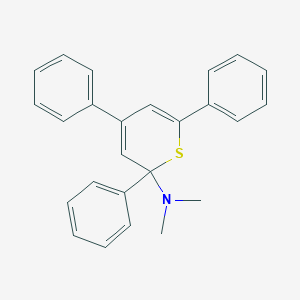
![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine](/img/structure/B14407637.png)

